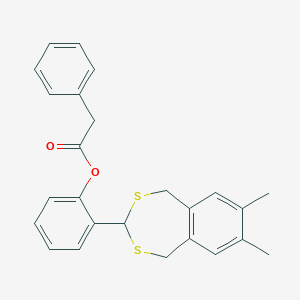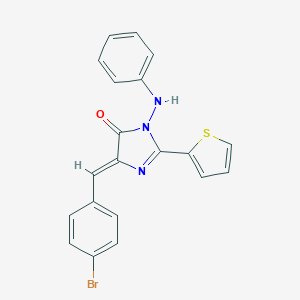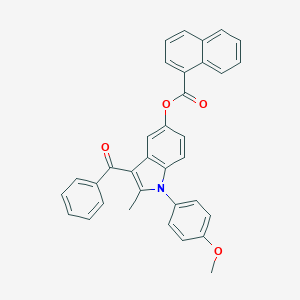
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate typically involves multiple steps, starting with the preparation of the benzodithiepin core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final esterification step involves reacting the benzodithiepin derivative with phenylacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate
- [2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylpropionate
- [2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylbutyrate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C25H24O2S2 |
|---|---|
Peso molecular |
420.6g/mol |
Nombre IUPAC |
[2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C25H24O2S2/c1-17-12-20-15-28-25(29-16-21(20)13-18(17)2)22-10-6-7-11-23(22)27-24(26)14-19-8-4-3-5-9-19/h3-13,25H,14-16H2,1-2H3 |
Clave InChI |
HJXBUYOZZPKOEK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=CC=C3OC(=O)CC4=CC=CC=C4)C=C1C |
SMILES canónico |
CC1=CC2=C(CSC(SC2)C3=CC=CC=C3OC(=O)CC4=CC=CC=C4)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B376304.png)
![ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B376306.png)
![2,5-Dithiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376307.png)
![2-[(5-Methylfuran-2-yl)methylamino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B376310.png)
![3-[2-(4-Bromophenoxy)ethyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B376311.png)
![ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B376312.png)
![Ethyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B376315.png)
![N-(3-acetylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B376316.png)
![Ethyl 4-(4-methylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B376319.png)
![5-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B376321.png)

![5-(4-Methylphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B376325.png)
![3-chloro-N-(2-methoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376327.png)

